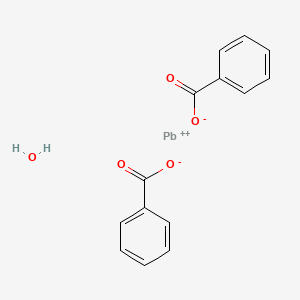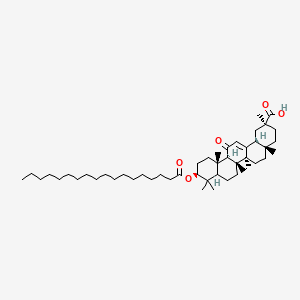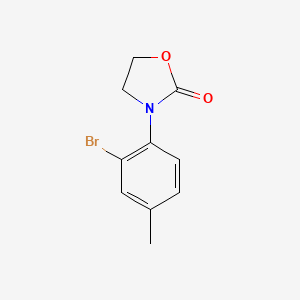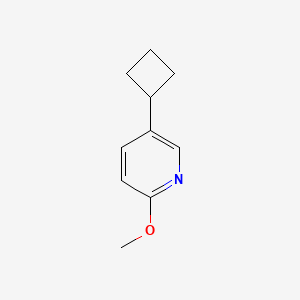
Coprogen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
コプロゲンは、真菌や細菌などの微生物によって分泌される、鉄をキレート化する高親和性を持つ小さな化合物である、シデロフォアの一種です。 シデロフォアは、微生物の増殖と発達に不可欠な環境からの鉄の獲得において重要な役割を果たします。 コプロゲンは特に、ヒドロキサム酸系のシデロフォアに属し、高い特異性と親和性で鉄(III)イオンと結合する能力で知られています .
2. 製法
合成経路と反応条件: コプロゲンの合成には通常、非リボソームペプチドシンテターゼ(NRPS)が使用されます。 NRPSは、アミノ酸前駆体からシデロフォアを組み立てるための多酵素複合体です。 コプロゲンの生合成経路は、アミノ酸L-オルニチンから始まり、一連の酵素修飾を経て最終的なシデロフォア構造が形成されます .
工業的生産方法: コプロゲンの工業的生産は、このシデロフォアを自然に生産する特定の真菌または細菌を培養することによって達成できます。 例えば、真菌Trichoderma hypoxylonは、両親媒性のコプロゲンシデロフォアを生産することが確認されています。 生産プロセスには、制御された環境での微生物の発酵、それに続く液体クロマトグラフィーや質量分析などの技術を用いたコプロゲンの抽出と精製が含まれます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of coprogen typically involves the use of nonribosomal peptide synthetases (NRPSs), which are multi-enzyme complexes that facilitate the assembly of siderophores from amino acid precursors. The biosynthetic pathway of this compound starts with the amino acid L-ornithine, which undergoes a series of enzymatic modifications to form the final siderophore structure .
Industrial Production Methods: Industrial production of this compound can be achieved through the cultivation of specific fungi or bacteria that naturally produce this siderophore. For example, the fungus Trichoderma hypoxylon has been identified as a producer of amphiphilic this compound siderophores. The production process involves the fermentation of the microorganism in a controlled environment, followed by the extraction and purification of this compound using techniques such as liquid chromatography and mass spectrometry .
化学反応の分析
反応の種類: コプロゲンは、以下のものを含むさまざまな化学反応を起こします。
酸化: コプロゲンは酸化されて、鉄(III)イオンと結合する形で存在するそのフェリック錯体を形成することができます。
還元: コプロゲンのフェリック錯体は、特定の条件下でその鉄(II)形に戻すことができます。
一般的な試薬と条件:
酸化: 過酸化水素やその他の酸化剤を使用して、コプロゲンを酸化させることができます。
還元: 亜硫酸ナトリウムなどの還元剤を使用して、コプロゲンのフェリック錯体を還元することができます。
形成される主な生成物:
フェリックコプロゲン錯体: 酸化とそれに続く鉄(III)イオンの結合によって形成されます。
修飾されたコプロゲン誘導体: 置換反応によって形成されます.
4. 科学研究の応用
コプロゲンは、以下のものを含む幅広い科学研究の応用があります。
化学: 微生物における鉄のキレート化と輸送のメカニズムを研究するためのモデル化合物として使用されます。
生物学: 微生物における鉄の獲得における役割と、微生物の増殖と代謝への影響について調査されています。
医学: 鉄過剰症の治療における可能性と、トロイの木馬戦略を通じて薬物送達剤としての可能性を探求しています。トロイの木馬戦略では、コプロゲン抱合体が薬物を微生物細胞に輸送するために使用されます。
産業: 汚染された環境から重金属を除去する生物修復プロセスと、鉄レベルを検出するためのバイオセンサーの開発に利用されています .
科学的研究の応用
Coprogen has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of iron chelation and transport in microorganisms.
Biology: Investigated for its role in microbial iron acquisition and its impact on microbial growth and metabolism.
Medicine: Explored for its potential use in treating iron overload conditions and as a drug delivery agent through the Trojan horse strategy, where this compound conjugates are used to transport drugs into microbial cells.
Industry: Utilized in bioremediation processes to remove heavy metals from contaminated environments and in the development of biosensors for detecting iron levels .
作用機序
コプロゲンは、高い特異性と親和性で鉄(III)イオンと結合することで作用を発揮します。 コプロゲン中のヒドロキサム酸基は、鉄(III)イオンと安定な錯体を形成し、微生物細胞への輸送を促進します。 細胞内に入ると、鉄はDNA複製、アミノ酸生合成、クエン酸回路などのさまざまな代謝プロセスで使用されます。 コプロゲンの分子標的は、大腸菌のFhuDなどの鉄(III)-ヒドロキサム酸結合タンパク質です .
類似の化合物:
フェリクロム: 真菌によって産生される別のヒドロキサム酸系のシデロフォアで、鉄(III)イオンに対する高い親和性で知られています。
フサリニン: 真菌によって産生されるヒドロキサム酸系のシデロフォアで、コプロゲンと構造的に類似していますが、側鎖が異なります。
コプロゲンの独自性: コプロゲンは、両親媒性であることが特徴です。 これにより、親水性環境と疎水性環境の両方と相互作用することができます。 この特性は、細胞膜を介した鉄の輸送能力を高め、さまざまな科学的な応用において汎用性の高いツールとなっています .
類似化合物との比較
Ferrichrome: Another hydroxamate siderophore produced by fungi, known for its high affinity for iron (III) ions.
Fusarinine: A hydroxamate siderophore produced by fungi, structurally similar to coprogen but with different side chains.
Rhodotorulic Acid: A hydroxamate siderophore produced by yeasts, with a simpler structure compared to this compound
Uniqueness of this compound: this compound is unique due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments. This property enhances its ability to transport iron across cell membranes and makes it a versatile tool in various scientific applications .
特性
CAS番号 |
31418-71-0 |
|---|---|
分子式 |
C35H53FeN6O13 |
分子量 |
821.7 g/mol |
IUPAC名 |
[(E)-5-[3-[(2S,5S)-5-[3-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] (2S)-2-acetamido-5-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+) |
InChI |
InChI=1S/C35H53N6O13.Fe/c1-23(11-17-42)20-30(45)39(51)14-5-8-27-33(48)38-28(34(49)37-27)9-6-15-40(52)32(47)22-25(3)13-19-54-35(50)29(36-26(4)44)10-7-16-41(53)31(46)21-24(2)12-18-43;/h20-22,27-29,42-43H,5-19H2,1-4H3,(H,36,44)(H,37,49)(H,38,48);/q-3;+3/b23-20+,24-21+,25-22+;/t27-,28-,29-;/m0./s1 |
InChIキー |
FQIVLXIUJLOKPL-DWZMLRRXSA-N |
SMILES |
CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C=C(C)CCO)[O-])NC(=O)C)[O-])[O-])CCO.[Fe+3] |
異性体SMILES |
C/C(=C\C(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N1)CCCN(C(=O)/C=C(\C)/CCOC(=O)[C@H](CCCN(C(=O)/C=C(\C)/CCO)[O-])NC(=O)C)[O-])[O-])/CCO.[Fe+3] |
正規SMILES |
CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C=C(C)CCO)[O-])NC(=O)C)[O-])[O-])CCO.[Fe+3] |
| 31418-71-0 | |
同義語 |
coprogen |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1513017.png)







